molecular formula C14H10F2O2 B182156 4-(Benzyloxy)-3,5-difluorobenzaldehyde CAS No. 125036-88-6

4-(Benzyloxy)-3,5-difluorobenzaldehyde

Cat. No. B182156
M. Wt: 248.22 g/mol
InChI Key: QKRBYGWUSGMSLG-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • 4-benzyloxy-2-methoxybenzaldehyde was synthesized via O-alkylation and Vilsmeier-Hack reactions, suggesting a method for synthesizing related compounds (Lu Yong-zhong, 2011).
    • Research on benzylidene-based molecules containing azomethine units involved the synthesis and characterization of intermediates like 4-heptyloxybenzaldehyde, indicating potential applications in materials science (Z. Jamain & M. Khairuddean, 2021).
  • Pharmaceutical and Anticancer Applications :

    • The synthesis of fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes were described, indicating potential applications in developing anticancer drugs (N. Lawrence et al., 2003).
  • Solid Phase Organic Synthesis :

    • Electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde, were investigated as linkers for solid-phase organic synthesis, which could have implications for the synthesis of complex organic molecules (E. Swayze, 1997).
  • Green Chemistry and Catalysis :

    • A study on remote benzylic C(sp3)–H oxyfunctionalization highlighted the use of 4-hydroxybenzyl alcohols and ethers in aromatic carbonyl compound transformations, relevant for environmentally friendly chemical synthesis (Jian'an Jiang et al., 2014).
  • Electrochemical Applications :

    • Research on phthalocyanines with dendritic bulky ethereal substituents, derived from related compounds, demonstrated applications in electrochemistry, potentially relevant for sensors or electronic devices (Ş. Özçelik et al., 2012).
  • Biosynthesis and Biotechnology :

    • A study on the biosynthesis of 4-hydroxy benzylideneacetone, using similar benzaldehyde derivatives, indicates potential applications in biotechnological synthesis of organic compounds (Xingmiao Zhu et al., 2022).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.


properties

IUPAC Name

3,5-difluoro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRBYGWUSGMSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577259
Record name 4-(Benzyloxy)-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3,5-difluorobenzaldehyde

CAS RN

125036-88-6
Record name 4-(Benzyloxy)-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Difluoro-4-hydroxy-benzaldehyde obtained in Step A was dissolved in CH3CN (15 mL), and Cs2CO3(6.3 g, 19.23 mmol) was added to the solution. The mixture was cooled to 0˜5° C. Benzylbromide (1.1 mL, 9.23 mmol) was added slowly thereto, and the mixture was stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was filtered and then concentrated under reduced pressure. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/7) to obtain the title compound (1.76 g, 92%).
Quantity
0 (± 1) mol
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15 mL
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6.3 g
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1.1 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

To a mixture of 3,5-difluoro-4-hydroxybenzaldehyde (6) (8.26 g, 52.2 mmol), and potassium carbonate (14.4 g, 104.4 mmol) in dimethylformamide (100 mL) was added benzyl chloride (7.2 mL, 62.7 mmol) and stirred overnight at 50° C. The reaction was diluted with water and extracted with ethyl acetate (3×75 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (0-100% EtOAc in hexanes) to afford 4-(benzyloxy)-3,5-difluorobenzaldehyde (7).
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8.26 g
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14.4 g
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100 mL
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7.2 mL
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Synthesis routes and methods III

Procedure details

20 g of 4-hydroxy-3,5-difluorobenzaldehyde are dissolved in dimethylsulfoxide, and potassium carbonate and benzyl chloride are added thereto. After the mixture is stirred at room temperature, water is added thereto. The mixture is extracted with ethyl acetate and evaporated to remove the solvent. The residue is purified by silica gel column chromatography to give 17.4 g of 4-benzyloxy-3,5-difluorobenzaldehyde.
Quantity
20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Benzyloxy)-3,5-difluorobenzaldehyde
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Citations

For This Compound
1
Citations
S Sanchini, F Perruccio, G Piizzi - ChemBioChem, 2014 - Wiley Online Library
Protein‐tyrosine phosphatase 1B (PTP1B) is a key regulatory enzyme in several signal transduction pathways, and its upregulation has been associated with type‐2 diabetes, obesity …

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